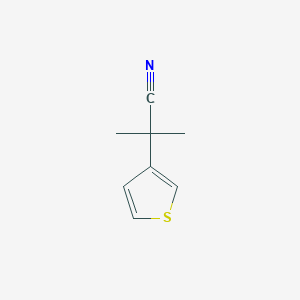

2-Methyl-2-thiophen-3-yl-propionitrile

Descripción general

Descripción

“2-Methyl-2-thiophen-3-yl-propionitrile” is a chemical compound that belongs to the thiophene family . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The N-methyl and thiophen-3-yl analogues of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, are known and are somewhat more potent .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación

Thermochemistry and Polymorphism

Thiophene derivatives exhibit significant polymorphism and thermochemical properties, which are crucial for understanding their stability and conformational preferences in solid states. For instance, the study of hexamorphic crystal systems, including a similar thiophene derivative, revealed the impact of conformational polymorphism on thermodynamic stability and molecular packing, highlighting their potential in crystal engineering and pharmaceutical formulation (Lian Yu et al., 2000).

Conductive Polymers and Electrochromic Devices

Thiophene derivatives are key components in the synthesis of conductive polymers and electrochromic devices. A study demonstrated the creation of a new soluble conducting polymer from a thiophene derivative, showcasing its potential in creating electrochromic devices due to its significant switching ability and suitability for kinetic study (Serhat Variş et al., 2006).

Environmental and Material Chemistry

Thiophene derivatives also find applications in environmental chemistry and material science, such as in the development of chemosensors for the selective recognition of toxic ions. Research into thiophene-based chemosensors for Pd2+ ions has led to the creation of compounds with high selectivity and sensitivity, demonstrating their utility in environmental monitoring and pollution control (Shally et al., 2020).

Analytical Chemistry

In analytical chemistry, thiophene derivatives are used as analytical standards and in the study of pharmacokinetics. For example, a novel PPARγ partial agonist featuring a thiophene ring was quantified in rat plasma using liquid chromatography-tandem mass spectrometry, highlighting the compound's potential as a new drug candidate for treating type-2 diabetes (H. W. Chae et al., 2010).

Organic Synthesis and Medicinal Chemistry

Thiophene derivatives are pivotal in the synthesis of various organic compounds with potential biological activities. For instance, the synthesis and antibacterial and antifungal evaluation of 4-thiazolidinones and 2-azetidinones derivatives from a chalcone containing a thiophene moiety showcased the derivatives' potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Direcciones Futuras

Thiophene and its derivatives have attracted the attention of researchers due to the large number of applications in different disciplines . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-Methyl-2-thiophen-3-yl-propionitrile” could be in the field of medicinal chemistry and material science.

Propiedades

IUPAC Name |

2-methyl-2-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYWCJRUFFJXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)

![3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2815441.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)

![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)